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Compound of Interest

Compound Name: 6-Chloro-4-fluoronicotinaldehyde

Cat. No.: B7981611

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone
for the development of novel therapeutics. Its unique electronic properties and ability to engage
in hydrogen bonding make it a privileged structure. The strategic introduction of halogen atoms,
particularly chlorine and fluorine, onto this ring system profoundly influences a molecule's
pharmacokinetic and pharmacodynamic profile. Chlorine can enhance metabolic stability and
introduce key hydrophobic interactions, while fluorine often improves binding affinity and
membrane permeability.[1][2]

This guide focuses on 6-Chloro-4-fluoronicotinaldehyde (CAS: 1060809-20-2), a trifunctional
pyridine building block that offers researchers a powerful tool for molecular diversification.
Possessing a reactive aldehyde, a displaceable chlorine atom, and an electron-withdrawing
fluorine, this intermediate provides three distinct points for chemical modification. Its structure is
primed for the synthesis of complex heterocyclic systems, making it an invaluable precursor for
generating libraries of compounds in drug discovery programs targeting a range of diseases.[3]
[4] This document serves as a technical resource for researchers, scientists, and drug
development professionals, providing insights into its properties, synthesis, reactivity, and
applications.

Part 1: Physicochemical Properties & Spectroscopic
Analysis

A thorough understanding of a compound's physical and spectroscopic properties is
fundamental to its successful application in synthesis.
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Physicochemical Data

The key properties of 6-Chloro-4-fluoronicotinaldehyde are summarized below. These
values are compiled from supplier data and computational predictions.[5][6][7][8]

Property Value Source
CAS Number 1060809-20-2 [5][6]
Molecular Formula CeHs3CIFNO [6]1[8]
Molecular Weight 159.55 g/mol [6]
Appearance (Pr.edicted) White to off-white N/A
solid
Boiling Point 242.3 £ 35.0 °C (Predicted) [7]
Density 1.444 + 0.06 g/cm? (Predicted) [7]
Storage Conditions Inert atmosphere, 2-8°C [6]
SMILES Code 0O=CC1=CN=C(Cl)C=C1F [618]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure
allows for reliable prediction of its key spectroscopic features. Experimental verification is
essential for any synthesized batch.[9]

e 'H NMR (400 MHz, CDCls):

o 0 ~10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its
downfield shift is characteristic of aldehyde protons.

o 0 ~8.7 ppm (s, 1H): The proton at the C2 position of the pyridine ring. Its chemical shift is
influenced by the adjacent nitrogen and the C3-aldehyde group.

o & ~7.3 ppm (d, 1H): The proton at the C5 position. It would appear as a doublet due to
coupling with the C4-fluorine atom.
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e 13C NMR (101 MHz, CDCI3):

o

0 ~188 ppm: Aldehyde carbonyl carbon (C=0).

[¢]

0 ~160 ppm (d, tJCF): The carbon at the C4 position, showing a large coupling constant
due to the directly attached fluorine.

[¢]

0 ~155 ppm: The carbon at the C6 position, attached to chlorine.

o

0 ~152 ppm: The carbon at the C2 position.

[e]

0 ~125 ppm: The carbon at the C3 position, attached to the aldehyde.

o

0 ~115 ppm (d, 2JCF): The carbon at the C5 position, showing a smaller coupling constant
with the fluorine at C4.

o Infrared (IR) Spectroscopy:
o ~1710 cm~1: Strong C=0 stretch from the aldehyde.
o ~1550-1600 cm~1: C=C and C=N stretching vibrations of the pyridine ring.
o ~1200-1250 cm~*: C-F stretching vibration.
o ~700-800 cm~1: C-Cl stretching vibration.
e Mass Spectrometry (MS):

o The molecular ion peak (M*) would show a characteristic M/M+2 isotopic pattern of
approximately 3:1, which is indicative of the presence of a single chlorine atom. Expected
[M]* at m/z = 159 and [M+2]* at m/z = 161.

Part 2: Proposed Synthesis and Purification

While specific literature detailing the synthesis of 6-Chloro-4-fluoronicotinaldehyde is sparse,
a robust and logical pathway can be designed based on established methodologies for the
formylation of halogenated pyridines.[9][10] The most field-proven approach involves a directed
ortho-metalation (DoM) followed by electrophilic quench.
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Synthetic Workflow

The proposed synthesis begins with the commercially available 2-chloro-4-fluoropyridine. The
acidity of the C3 proton is enhanced by the inductive effects of the adjacent C4-fluorine and the
ring nitrogen, making it susceptible to deprotonation by a strong base like Lithium
Diisopropylamide (LDA). The resulting lithiated intermediate is then trapped with an
electrophilic formylating agent such as N,N-Dimethylformamide (DMF).
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Caption: Proposed synthetic workflow for 6-Chloro-4-fluoronicotinaldehyde.
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Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on
laboratory conditions. All operations must be performed under an inert atmosphere (Nitrogen or
Argon) using anhydrous solvents.

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes
relative to the starting material). Cool the flask to -78 °C using a dry ice/acetone bath.

o Base Addition: Slowly add n-Butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.)
in anhydrous THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

o Deprotonation: To the freshly prepared LDA solution, add a solution of 2-chloro-4-
fluoropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does
not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to facilitate complete
deprotonation.

o Formylation: Slowly add N,N-Dimethylformamide (DMF, 1.5 eq.) to the reaction mixture. The
addition is exothermic; maintain the temperature below -70 °C. Stir at -78 °C for 2 hours, or
until TLC analysis indicates the consumption of the starting material.

e Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous
solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with ethyl acetate. Combine the organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Na2S0a), filter, and concentrate under reduced pressure. The crude product can be
purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient)
to yield the pure 6-Chloro-4-fluoronicotinaldehyde.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of 6-Chloro-4-fluoronicotinaldehyde lies in its trifunctional nature, which
allows for sequential and selective modifications to build molecular complexity.
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Caption: Key reaction pathways for 6-Chloro-4-fluoronicotinaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of classical organic
transformations.

+ Reductive Amination: Reaction with primary or secondary amines in the presence of a mild
reducing agent like sodium triacetoxyborohydride (STAB) provides direct access to
substituted aminomethyl-pyridines, a common motif in bioactive molecules.
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» Condensation Reactions: Knoevenagel condensation with active methylene compounds
(e.g., malononitrile, cyanoacetates) or Wittig reactions with phosphorus ylides can be used to
install carbon-carbon double bonds, extending the carbon skeleton.[11][12]

o Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-
chloro-4-fluoronicotinic acid (CAS 1060809-30-4), using standard oxidants like potassium
permanganate or Oxone®.[13] This acid is a valuable intermediate for amide bond formation.

e Reduction: Reduction with sodium borohydride (NaBHa) yields the corresponding
hydroxymethyl-pyridine, which can be further functionalized.

Reactions at the 6-Chloro Position

The chlorine atom at the C6 position is activated towards nucleophilic substitution and is an
ideal site for cross-coupling reactions.

e Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring
facilitates SNAr reactions. Amines, alcohols, and thiols can displace the chloride, typically in
the presence of a base, to introduce a diverse range of substituents at this position. This is a
powerful method for late-stage functionalization.

o Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime handle for transition-metal-
catalyzed reactions.

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a
palladium catalyst and a base allows for the formation of C-C bonds, connecting aryl or
heteroaryl groups to the pyridine core.[14] This is one of the most important reactions in
modern drug discovery for building bi-aryl structures.

o Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for coupling
primary and secondary amines to the C6 position, often under milder conditions and with
broader substrate scope.

Part 4: Safety and Handling

Proper handling of 6-Chloro-4-fluoronicotinaldehyde is crucial to ensure laboratory safety.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant
gloves.

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.qg.,
argon or nitrogen) and in a refrigerator at 2-8°C to prevent degradation.[6]

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental
contact, rinse the affected area thoroughly with water.[15]

Spills: In case of a spill, absorb the material with an inert absorbent such as sand or
vermiculite and place it in a sealed container for proper chemical waste disposal.[15]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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